molecular formula C4H2BrF3N2 B3391732 3-Bromo-1-trifluoromethyl-1H-pyrazole CAS No. 2092804-01-6

3-Bromo-1-trifluoromethyl-1H-pyrazole

Cat. No. B3391732
CAS RN: 2092804-01-6
M. Wt: 214.97 g/mol
InChI Key: IVJXBORLXJBYLF-UHFFFAOYSA-N
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Description

3-Bromo-1-trifluoromethyl-1H-pyrazole is a chemical compound with the CAS Number: 2092804-01-6 . It has a molecular weight of 214.97 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C4H2BrF3N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H . This indicates that the molecule consists of 4 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3 . It has a boiling point of 140.3±40.0 °C at 760 mmHg . The vapour pressure of this compound is 7.7±0.2 mmHg at 25°C . It has a molar refractivity of 33.1±0.5 cm3 .

Mechanism of Action

The mechanism of action of 3-Bromo-1-trifluoromethyl-1H-pyrazole is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes in the body, which could lead to its potential use as a drug candidate.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, the compound has been shown to have antiproliferative effects, which could make it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-Bromo-1-trifluoromethyl-1H-pyrazole in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in a pure form. However, one of the limitations of using this compound is that it is relatively expensive, which could limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-Bromo-1-trifluoromethyl-1H-pyrazole. One potential area of research is to investigate the compound's potential use as a drug candidate for various diseases, including cancer and inflammatory diseases. Additionally, researchers could investigate the compound's mechanism of action further to gain a better understanding of its potential applications in various research fields. Finally, researchers could explore new synthesis methods to make the compound more affordable and accessible for large-scale experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound's unique chemical structure has made it an attractive compound for researchers to study its properties and potential applications. While there is still much to learn about this compound, its potential applications in medicinal chemistry and other research fields make it an exciting area of research for the future.

Scientific Research Applications

3-Bromo-1-trifluoromethyl-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the primary research areas where this compound has been studied is in the field of medicinal chemistry. Researchers have investigated the compound's pharmacological properties and its potential use as a drug candidate.

Safety and Hazards

3-Bromo-1-trifluoromethyl-1H-pyrazole is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXBORLXJBYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092804-01-6
Record name 3-bromo-1-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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